molecular formula C17H17Cl2NO B4054805 N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide

N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide

Cat. No.: B4054805
M. Wt: 322.2 g/mol
InChI Key: JXWNZFRZDHJHCI-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,3-dichlorophenyl group and a 2-(butan-2-yl)phenyl group. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-3-11(2)12-7-4-5-10-15(12)20-17(21)13-8-6-9-14(18)16(13)19/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWNZFRZDHJHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoic acid with 2-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities of reactants and products. Quality control measures such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide: shares structural similarities with other benzamides such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2-(butan-2-yl) group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide
Reactant of Route 2
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N-[2-(butan-2-yl)phenyl]-2,3-dichlorobenzamide

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